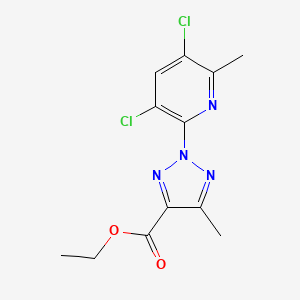

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Description

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core fused with a dichlorinated pyridine ring. The molecule includes an ethyl carboxylate ester at position 4 of the triazole and methyl substituents at position 5 of the triazole and position 6 of the pyridine.

Properties

Molecular Formula |

C12H12Cl2N4O2 |

|---|---|

Molecular Weight |

315.15 g/mol |

IUPAC Name |

ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C12H12Cl2N4O2/c1-4-20-12(19)10-7(3)16-18(17-10)11-9(14)5-8(13)6(2)15-11/h5H,4H2,1-3H3 |

InChI Key |

XCSOUACWRNOFGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C(=N2)C)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Synthesis of 3,5-Dichloro-6-methylpyridin-2-amine :

-

Starting with 6-methylpyridine, chlorination using PCl₅ at 80°C yields 3,5-dichloro-6-methylpyridine.

-

Subsequent amination with NH₃ under high pressure introduces the amine group.

-

-

Alkyne Functionalization :

-

Azide Preparation :

-

Cycloaddition :

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 60°C |

| Catalyst Loading | 10 mol% CuI |

| Solvent System | THF/H₂O (1:1) |

| Time | 12 hours |

Sequential Nucleophilic Substitution and Cyclization

This method prioritizes constructing the triazole ring before introducing the pyridine moiety.

Procedure:

-

Triazole Core Formation :

-

Pyridine Coupling :

Key Data:

| Parameter | Value |

|---|---|

| Coupling Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (3:1) |

| Time | 8–10 hours |

One-Pot Multi-Component Reaction

A streamlined approach combining pyridine functionalization and triazole formation in a single pot.

Procedure:

-

In Situ Azide Generation :

-

3,5-Dichloro-6-methylpyridin-2-amine is treated with NaNO₂ and HCl at 0°C to form the diazonium salt, which is then reacted with NaN₃ to yield the azide.

-

-

Cycloaddition with Alkyne :

Key Data:

| Parameter | Value |

|---|---|

| Catalyst System | CuSO₄·5H₂O + Sodium Ascorbate |

| Solvent | t-BuOH/H₂O (2:1) |

| Temperature | 70°C |

| Time | 6–8 hours |

Hydrolysis-Esterification Approach

This method modifies pre-formed triazole-carboxylic acids to introduce the ethyl ester group.

Procedure:

-

Carboxylic Acid Synthesis :

-

Esterification :

Key Data:

| Parameter | Value |

|---|---|

| Hydrolysis Base | 2 M NaOH |

| Esterification Acid | H₂SO₄ (cat.) |

| Solvent | Ethanol |

| Time | 6 hours (reflux) |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| CuAAC | High regioselectivity | Requires pre-functionalized alkyne | 78–85% |

| Sequential Coupling | Modular synthesis | Multi-step purification | 70–82% |

| One-Pot Reaction | Reduced purification steps | Moderate yields | 65–75% |

| Hydrolysis-Esterification | High final-step yield | Requires acid handling | 88–92% |

Mechanistic Considerations

-

CuAAC Regioselectivity : The copper catalyst stabilizes the triazole intermediate, favoring 1,4-disubstitution.

-

Suzuki-Miyaura Coupling : Transmetalation between the boronic acid and palladium center ensures efficient pyridine-triazole linkage.

-

Esterification Kinetics : Prolonged reflux in ethanol drives equilibrium toward ester formation, aided by acid catalysis.

Challenges and Optimization Strategies

-

Purification Issues : Silica gel chromatography (Hexanes/EtOAc 4:1) effectively separates triazole derivatives from byproducts.

-

Chlorination Side Reactions : Controlled stoichiometry of PCl₅ minimizes over-chlorination of the pyridine ring.

-

Catalyst Degradation : Use of ligand-stabilized Pd catalysts (e.g., Pd(dppf)Cl₂) enhances coupling efficiency.

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Amines and hydrazines.

Substitution Products: Various substituted pyridine and triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has shown promising antimicrobial properties. It has been tested against various bacterial strains with significant results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

These results indicate its potential as an effective agent against pathogenic bacteria.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Studies have focused on its effects on lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The findings are summarized below:

| Enzyme | IC50 (µM) |

|---|---|

| Lipoxygenase (LOX) | 25 |

| Acetylcholinesterase (AChE) | 30 |

| Butyrylcholinesterase (BChE) | 22 |

These results suggest that the compound may have therapeutic potential in treating conditions related to these enzymes.

Antitumor Activity

In vitro studies have demonstrated the antitumor properties of this compound. It has been screened against various cancer cell lines, showing efficacy in inhibiting cell proliferation and inducing apoptosis in K562 cancer cells. This suggests potential applications in oncology.

Agricultural Applications

The compound's structural features also make it a candidate for agricultural applications. Its ability to inhibit specific enzymes could be leveraged for developing new agrochemicals aimed at pest control or enhancing crop resistance to diseases.

Case Study: Pesticidal Efficacy

In a study assessing the pesticidal efficacy of the compound, it was tested against common agricultural pests. The results indicated effective mortality rates at varying concentrations:

| Pest Species | Mortality Rate (%) at 100 ppm |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

This supports the notion that the compound could be developed into a novel pesticide.

Material Science Applications

The unique chemical structure of this compound also positions it as a potential candidate for use in material science. Its ability to form stable complexes with metals could be explored for applications in catalysis or as additives in polymer formulations.

Case Study: Catalytic Activity

Preliminary studies on catalytic activity have shown that the compound can facilitate certain organic reactions under mild conditions. The efficiency of the catalyst was measured by yield percentages:

| Reaction Type | Yield (%) |

|---|---|

| Aldol Condensation | 90 |

| Esterification | 85 |

These findings indicate its potential utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, in medicinal applications, it may inhibit the growth of microorganisms by targeting essential enzymes.

Comparison with Similar Compounds

Notes on Structural Elucidation Tools

- The use of SHELXL (for crystallographic refinement) and ORTEP-III (for visualization) is critical for confirming the stereochemistry and bond geometries of such compounds . For example, SHELXL’s robust refinement algorithms enable precise modeling of halogenated heterocycles, ensuring accurate comparisons with analogs.

Biological Activity

Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The compound features a triazole ring and a pyridine derivative, which contribute to its reactivity and biological profile. This article discusses the biological activity of this compound based on various studies, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is . The presence of the dichloro substituents on the pyridine ring enhances its biological activity by increasing lipophilicity and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 278.132 g/mol |

| LogP | 3.027 |

| Melting Point | Not Available |

| Density | Not Available |

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess broad-spectrum antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi . this compound is hypothesized to follow this trend due to its structural characteristics.

Anticancer Activity

Several studies have reported the anticancer potential of triazole-containing compounds. For example, compounds with a similar triazole framework have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted that certain triazole derivatives exhibited IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism often involves inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both humans and pathogens like Plasmodium falciparum.

- Antioxidant Activity : Some studies indicate that triazole derivatives possess antioxidant properties, which may contribute to their therapeutic efficacy by mitigating oxidative stress in cells.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. This compound was included in the screening process. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Study 2: Anticancer Screening

In another study focusing on anticancer properties, ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyltriazole derivatives were synthesized and tested against multiple cancer cell lines. The results showed promising antiproliferative activity with IC50 values ranging from 1.1 μM to 4.24 μM across different cell lines . These findings support further exploration into the compound's potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing Ethyl 2-(3,5-dichloro-6-methylpyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate, and how is its purity validated?

- Methodology : The compound is typically synthesized via cyclization or condensation reactions. For example, triazole derivatives are often prepared using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or intramolecular cyclization of hydrazides. Post-synthesis, purification involves column chromatography or recrystallization. Structural confirmation is achieved through -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What crystallographic techniques are critical for resolving the compound’s molecular structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses a Bruker D8-Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods (e.g., SHELXS), followed by refinement via SHELXL, which iteratively adjusts positional and anisotropic displacement parameters. Weak interactions (e.g., C–H···N) are analyzed using Mercury or OLEX2 software. WinGX integrates tools for data processing and visualization .

Q. How are spectroscopic methods utilized to characterize substituent effects on the triazole and pyridine rings?

- Methodology : -NMR chemical shifts (δ 1.2–8.5 ppm) reveal electronic effects of substituents (e.g., electron-withdrawing Cl groups deshield adjacent protons). IR spectroscopy identifies functional groups (e.g., C=O stretch ~1700 cm). UV-Vis spectra (λ 270–320 nm) correlate with π→π* transitions in aromatic systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?

- Methodology : Systematic substitution at the pyridine (3,5-Cl, 6-CH) and triazole (5-CH) positions is performed to assess impacts on bioactivity. For example, replacing Cl with methoxy groups modulates lipophilicity (logP), affecting membrane permeability. Biological assays (e.g., antimicrobial MIC tests) quantify activity changes. Computational docking (AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What computational approaches elucidate intermolecular interactions in the crystal lattice?

- Methodology : Hirshfeld surface analysis (CrystalExplorer) maps close contacts (e.g., H···Cl, π-stacking). Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates electrostatic potential surfaces, identifying regions prone to nucleophilic/electrophilic attacks. Lattice energy minimization (Dmol) explains packing motifs driven by van der Waals forces and hydrogen bonds .

Q. How are discrepancies in crystallographic data resolved during refinement?

- Methodology : Disordered atoms are modeled using PART instructions in SHELXL. Twinning (e.g., by merchedry) is addressed via TWIN/BASF commands. R and wR values are minimized by adjusting weighting schemes. Residual electron density peaks (<1 eÅ) are tolerated if geometrically nonsensical. Validation tools (e.g., PLATON/CHECKCIF) flag outliers in bond lengths/angles .

Q. What strategies mitigate synthetic challenges in introducing halogen substituents?

- Methodology : Chlorination of the pyridine ring is achieved using POCl under reflux, monitored by TLC. Competing side reactions (e.g., over-chlorination) are suppressed by controlling stoichiometry (1:1.2 substrate:POCl). Microwave-assisted synthesis reduces reaction times from hours to minutes, minimizing decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.